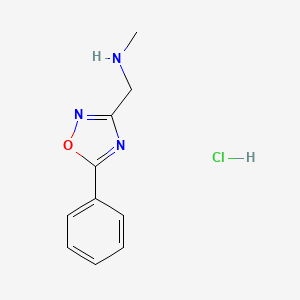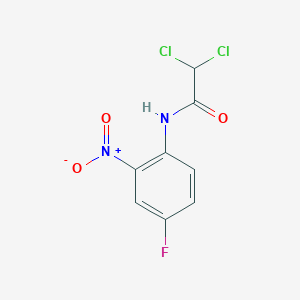
1-(2'-Deoxy-2'-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil
描述
1-(2'-Deoxy-2'-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil is a useful research compound. Its molecular formula is C11H15FN2O5 and its molecular weight is 274.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil is indolent lymphoid malignancies . This compound is a purine nucleoside analogue and has broad antitumor activity .
Mode of Action
1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . This interaction results in the suppression of tumor growth and the death of cancer cells .
Biochemical Pathways
The compound is phosphorylated intracellularly to its monophosphate, 1-(2-deoxy-2-fluoro-β-d-arabinofuranosyl) uracil monophosphate (FAUMP), by thymidine kinase . It is then methylated in the 5-position by thymidylate synthase to form the product, 1-(2-deoxy-2-fluoro- β-d-arabinofuranosyl) 5-methyluracil monophosphate (FMAUMP) . These biochemical pathways lead to the inhibition of DNA synthesis and induction of apoptosis .
Pharmacokinetics
The compound’s ability to be phosphorylated and methylated suggests that it is metabolized in the body
Result of Action
The result of the compound’s action is the suppression of tumor growth and the death of cancer cells . This is achieved through the inhibition of DNA synthesis and the induction of apoptosis .
生化分析
Biochemical Properties
1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil plays a crucial role in biochemical reactions by mimicking the structure of natural nucleosides. This compound interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with DNA polymerases, where 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil is incorporated into the DNA strand during replication. This incorporation can lead to the inhibition of DNA synthesis and the induction of apoptosis in cancer cells . Additionally, this compound interacts with thymidylate synthase, an enzyme involved in the synthesis of thymidine, a nucleotide essential for DNA replication . By inhibiting thymidylate synthase, 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil disrupts DNA synthesis and cell proliferation.
Cellular Effects
1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil has profound effects on various types of cells and cellular processes. In cancer cells, this compound induces apoptosis by inhibiting DNA synthesis and causing DNA damage . It also affects cell signaling pathways, leading to the activation of stress response pathways and the inhibition of cell proliferation . Furthermore, 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil influences gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis . These cellular effects make this compound a promising candidate for cancer therapy.
Molecular Mechanism
The molecular mechanism of action of 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil involves several key interactions with biomolecules. This compound is incorporated into the DNA strand by DNA polymerases, leading to the inhibition of DNA synthesis and the induction of DNA damage . Additionally, 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil inhibits thymidylate synthase, reducing the availability of thymidine for DNA replication . This dual mechanism of action results in the disruption of DNA synthesis and cell proliferation, ultimately leading to apoptosis in cancer cells . Furthermore, this compound can modulate gene expression by affecting the transcriptional activity of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil change over time. This compound is relatively stable under standard laboratory conditions, with a shelf life of several years when stored at -20°C . Its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil can degrade, leading to a reduction in its efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of DNA synthesis and prolonged induction of apoptosis .
Dosage Effects in Animal Models
The effects of 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil vary with different dosages in animal models. At low doses, this compound can effectively inhibit DNA synthesis and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil can cause adverse effects, including bone marrow suppression, gastrointestinal toxicity, and hepatotoxicity . These toxic effects are dose-dependent and highlight the importance of optimizing the dosage for therapeutic applications . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome .
Metabolic Pathways
1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil is involved in several metabolic pathways, including its activation and degradation. This compound is phosphorylated by thymidine kinase to form its active triphosphate form, which is then incorporated into the DNA strand by DNA polymerases . Additionally, 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil can be metabolized by thymidylate synthase to form 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-methyluracil, a metabolite with similar biological activity . The metabolic flux of this compound can be influenced by factors such as enzyme expression levels and the availability of cofactors .
Transport and Distribution
The transport and distribution of 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil within cells and tissues are mediated by several transporters and binding proteins. This compound is taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil is distributed to various cellular compartments, including the nucleus, where it exerts its effects on DNA synthesis and gene expression . The localization and accumulation of this compound can be influenced by factors such as transporter expression levels and the presence of binding proteins .
Subcellular Localization
1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil is primarily localized in the nucleus, where it interacts with DNA and exerts its effects on DNA synthesis and gene expression . This compound can be targeted to specific subcellular compartments through post-translational modifications and targeting signals . For example, phosphorylation of 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil by thymidine kinase can enhance its nuclear localization and incorporation into the DNA strand . Additionally, the presence of binding proteins can influence the subcellular distribution and activity of this compound .
属性
IUPAC Name |
5-ethyl-1-[(2S,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h3,6-8,10,15-16H,2,4H2,1H3,(H,13,17,18)/t6-,7+,8-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFJAJRDLUUIOA-JIOCBJNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN(C(=O)NC1=O)[C@@H]2[C@H]([C@@H]([C@H](O2)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does FEAU exert its antiviral effect against Herpes Simplex Virus (HSV)?
A1: FEAU acts as a potent and selective inhibitor of HSV replication. [] Similar to other nucleoside analogues, FEAU is first phosphorylated by viral thymidine kinase. This phosphorylation step is crucial for FEAU's activity as it allows the compound to be incorporated into the viral DNA chain. This incorporation then disrupts further DNA synthesis, effectively halting viral replication. []
Q2: What are the advantages of FEAU compared to other antiviral agents like Acyclovir (ACV)?
A2: While FEAU exhibits in vitro and in vivo activity against HSV comparable to ACV, it demonstrates superior efficacy in a cutaneous guinea pig model of herpes infection. [] This suggests that FEAU might be more effective in treating topical herpes infections. Additionally, FEAU shows a higher selectivity towards viral thymidine kinase compared to cellular thymidine kinase. [] This selectivity profile suggests a potential for a greater safety margin with FEAU compared to other nucleoside analogues by reducing off-target effects on healthy cells.
Q3: Are there any known limitations or challenges associated with FEAU?
A4: While FEAU shows promise as an antiviral agent, research highlights a key limitation. Despite inducing a sustained decrease in WHV replication, this effect was temporary. [] Further studies are needed to understand the factors contributing to this transient response and explore strategies to achieve a more durable antiviral effect.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


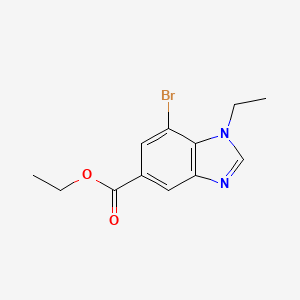
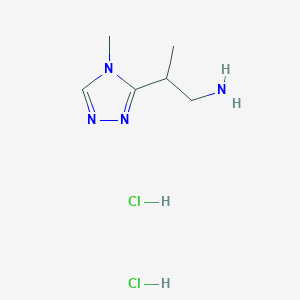
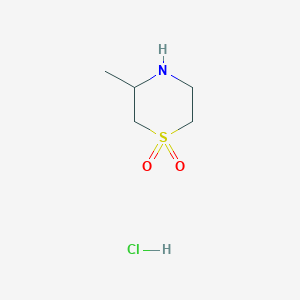
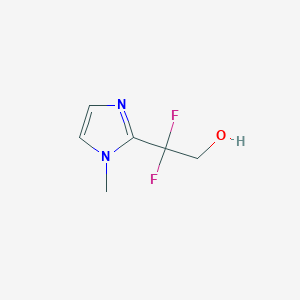
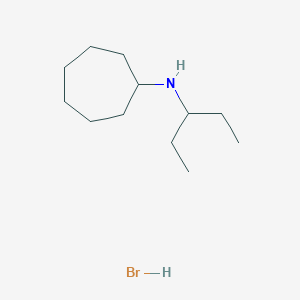
![2-[4-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1431958.png)
![9-Oxa-2-azaspiro[5.5]undecane hydrochloride](/img/structure/B1431959.png)
![Methyl 2-[(2,4-diaminophenyl)thio]benzoate dihydrochloride](/img/structure/B1431961.png)


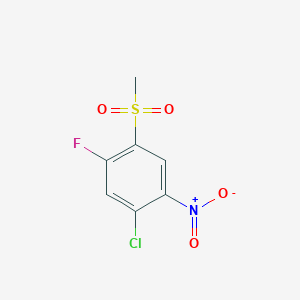
![2-[(4-Chloro-6-fluoroquinolin-8-yl)amino]ethan-1-ol](/img/structure/B1431969.png)
